REACTION_CXSMILES
|
N[C:2]1([OH:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH2:3]1.CC1C=CC(S(O[CH2:20][CH2:21][NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])(=O)=O)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C[N:37](C=O)C>>[NH2:37][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[O:8][CH2:20][CH2:21][NH:22][C:23](=[O:24])[O:25][C:26]([CH3:29])([CH3:28])[CH3:27] |f:2.3.4|
|
Name
|
1-aminophenol
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
NC1(CC=CC=C1)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C
|
Name
|
cesium carbonate
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under argon for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (40 to 60% EtOAc-hexanes gradient)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OCCNC(OC(C)(C)C)=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |